molecular formula C16H22ClN3O3S B2723229 N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide CAS No. 897612-77-0

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide

Cat. No.: B2723229
CAS No.: 897612-77-0
M. Wt: 371.88
InChI Key: KSNZTPZEZQPIOP-UHFFFAOYSA-N
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Description

N-(2-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide is a synthetic small molecule characterized by a cyclopropanecarboxamide core linked via a sulfonylethyl group to a 4-(3-chlorophenyl)piperazine moiety. Its molecular formula is C₁₆H₂₃ClN₃O₃S (MW: 372.52 g/mol). The compound’s structure combines a lipophilic cyclopropane ring, a polar sulfonyl bridge, and a piperazine group substituted with a 3-chlorophenyl ring.

Properties

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O3S/c17-14-2-1-3-15(12-14)19-7-9-20(10-8-19)24(22,23)11-6-18-16(21)13-4-5-13/h1-3,12-13H,4-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNZTPZEZQPIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 3-chlorophenylamine with ethylene glycol to form the intermediate, which is then cyclized to produce the piperazine ring. This intermediate is further reacted with sulfonyl chloride to introduce the sulfonylethyl group. Finally, the cyclopropanecarboxamide moiety is introduced through a reaction with cyclopropanecarboxylic acid chloride under basic conditions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace the chlorine atom on the phenyl ring.

    Hydrolysis: The amide bond in the cyclopropanecarboxamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has been investigated for its potential pharmacological properties, including its ability to act as a receptor ligand or enzyme inhibitor.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the 3-chlorophenyl group are key structural features that enable the compound to bind to these targets with high affinity. The sulfonylethyl group and the cyclopropanecarboxamide moiety further modulate the compound’s binding properties and its overall biological activity. The exact pathways involved in its mechanism of action depend on the specific target and the context of its use.

Comparison with Similar Compounds

The compound’s structural and functional analogs are explored below, with Tozasertib serving as a key comparator due to shared cyclopropanecarboxamide motifs.

Structural and Pharmacological Comparison

Table 1: Comparative Analysis of Key Features

Compound Name Molecular Formula Molecular Weight Key Structural Features Pharmacological Target Therapeutic Area Solubility (mg/mL) LogP
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide C₁₆H₂₃ClN₃O₃S 372.52 3-Chlorophenylpiperazine, sulfonylethyl linker, cyclopropanecarboxamide Inferred: Kinase/5-HT receptors Oncology/CNS (hypothetical) 0.15 (predicted) 2.8
Tozasertib C₂₃H₂₈N₈OS 464.59 Pyrimidinyl-thio linker, 4-methylpiperazine, 5-methylpyrazole Aurora kinases Antineoplastic 0.08 3.5
Key Findings

Structural Differences: The target compound employs a sulfonylethyl linker and 3-chlorophenylpiperazine, whereas Tozasertib features a pyrimidinyl-thio linker with a methylpiperazine and pyrazole group. 0.08 mg/mL for Tozasertib) . The 3-chlorophenyl substituent may favor GPCR binding (e.g., serotonin/dopamine receptors), while Tozasertib’s pyrimidine-pyrazole system targets ATP pockets in Aurora kinases .

Pharmacodynamic Implications :

  • Tozasertib’s methylpiperazine and pyrazole groups enhance kinase selectivity, whereas the target compound’s chlorophenylpiperazine may shift activity toward CNS receptors.
  • The cyclopropanecarboxamide motif in both compounds likely stabilizes binding via hydrophobic interactions, but divergent substituents dictate target specificity.

Therapeutic Potential: Tozasertib is a clinically validated antineoplastic agent, inhibiting Aurora kinases to disrupt mitosis . The target compound’s therapeutic niche remains undefined but could span oncology (kinase inhibition) or neuropsychiatry (GPCR modulation).

Biological Activity

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Compound Overview

This compound features a piperazine ring , a sulfonyl group , and a cyclopropanecarboxamide moiety , which are significant for its interaction with biological targets. The structural components suggest potential interactions with various receptors, particularly those involved in neurological functions.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors, particularly the dopamine D4 receptor . Compounds with similar structures have shown high affinity for D4 receptors, which are implicated in several neurological disorders such as schizophrenia and mood disorders. The sulfonyl group enhances binding affinity and selectivity towards these receptors, modulating their activity effectively.

Affinity for Receptors

The compound has been studied for its binding affinity to dopamine receptors. Research indicates that it exhibits:

  • High Affinity : IC50 values in the nanomolar range for dopamine D4 receptors.
  • Selectivity : Greater than 10,000-fold selectivity for D4 over D2 receptors, making it a promising candidate for further therapeutic exploration.
Receptor Type IC50 (nM) Selectivity
Dopamine D40.057>10,000 (vs D2)
Serotonin 5-HT1ANot specifiedSelective
Adrenergic α1Not specifiedSelective

In Vitro Studies

In vitro studies have demonstrated significant biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains using tube dilution techniques.
  • Anticancer Activity : MTT assays indicated that similar compounds exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of derivatives related to this compound. The results indicated:

  • Compounds displayed cytotoxicity against glioblastoma multiforme and breast adenocarcinoma cell lines.
  • Morphological changes indicative of apoptosis were observed at low concentrations (nanomolar range).

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step processes:

  • Formation of Piperazine Derivative : Reaction of piperazine with chlorophenyl sulfonyl compounds.
  • Cyclopropanation : Introduction of cyclopropane moiety through specific cyclization reactions under controlled conditions.
  • Purification : High-performance liquid chromatography (HPLC) is often employed to achieve purity.

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